molecular formula C21H22N4 B2899319 4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile CAS No. 2415622-86-3

4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile

Cat. No. B2899319
M. Wt: 330.435
InChI Key: KBENXFGFCGYHBX-UHFFFAOYSA-N
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Description

The compound “4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is fused to a benzene ring .


Molecular Structure Analysis

Benzimidazole is a bicyclic compound made up of fused benzene and imidazole rings . In the compound , various groups are attached to this core structure, including a propan-2-yl group, an azetidin-1-yl group, and a benzonitrile group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring and the various substituents. The electron-rich nitrogen atoms in the ring might be sites of electrophilic attack, and the various substituents could also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring might contribute to its stability and possibly its solubility in certain solvents .

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

4-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-15(2)21-23-19-5-3-4-6-20(19)25(21)18-13-24(14-18)12-17-9-7-16(11-22)8-10-17/h3-10,15,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBENXFGFCGYHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}methyl)benzonitrile

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